
H-SER-LYS-PRO-ASP-ASN-PRO-GLY-GLU-ASP-ALA-PRO-ALA-GLU-ASP-MET-ALA-ARG-TYR-TYR-SER-ALA-LEU-ARG-HIS-TY
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of peptides with complex sequences often involves solid-phase peptide synthesis (SPPS) or recombinant DNA technology. For sequences similar to the one , methodologies could involve the sequential addition of protected amino acid residues to a growing peptide chain, anchored to a solid resin, a technique that enables the synthesis of peptides in a stepwise fashion from the C-terminus to the N-terminus (Mezö et al., 2000).
Molecular Structure Analysis
The molecular structure of peptides is determined by the sequence of amino acids and can be analyzed through computational modeling or NMR spectroscopy. The peptide's structure influences its biological function and interaction with other molecules. For instance, the presence of specific amino acids such as Serine (Ser), Glutamic acid (Glu), and Lysine (Lys) within a peptide sequence can significantly affect its conformation and solubility (Riand et al., 1995).
Wissenschaftliche Forschungsanwendungen
- Neuroleukin in Neurobiology
- Neuroleukin (NLK) is a protein secreted by denervated rat muscle and found in large amounts in muscle, brain, heart, and kidneys . It is a neurotrophic factor for spinal and sensory neurons and a lymphokine product of lectin-stimulated T-cells .
- The protein is active at concentrations of 10-9 to 10-11 M, similar to those for other polypeptide factors .
- Molecular clones of NLK have been expressed in monkey COS cells and the product was shown to have the same biological and biochemical properties as the extracted protein .
- The sequence of pig muscle phosphohexose isomerase (PHI), which catalyses the conversion of glucose-6-phosphate to fructose-6-phosphate, an obligatory step in glycolysis, is 90% homologous to the sequence of mouse neuroleukin .
Safety And Hazards
The safety and potential hazards associated with a peptide depend on its specific properties and uses. Some peptides are used as therapeutics and have been thoroughly tested for safety and efficacy. However, all peptides should be handled with care in a laboratory setting to prevent accidental exposure.
Zukünftige Richtungen
The field of peptide research is rapidly advancing, with new synthetic methods and applications being developed. Future research may focus on improving peptide drug delivery, designing peptides with specific biological activities, and exploring new roles for peptides in cell signaling and disease.
Please note that this is a general overview and may not apply to the specific peptide sequence you provided. For detailed information, it’s recommended to refer to scientific literature or conduct laboratory experiments.
Eigenschaften
CAS-Nummer |
150138-78-6 |
|---|---|
Produktname |
H-SER-LYS-PRO-ASP-ASN-PRO-GLY-GLU-ASP-ALA-PRO-ALA-GLU-ASP-MET-ALA-ARG-TYR-TYR-SER-ALA-LEU-ARG-HIS-TY |
Molekularformel |
C175H269N53O54S1 |
Molekulargewicht |
4011.4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



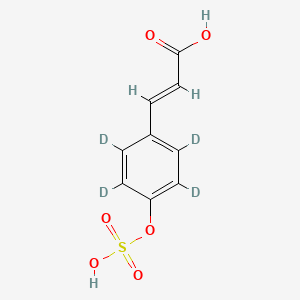
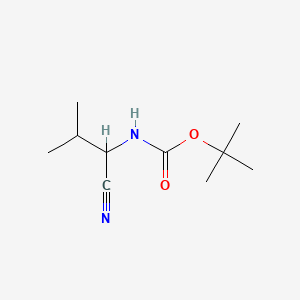
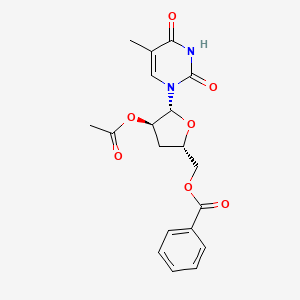
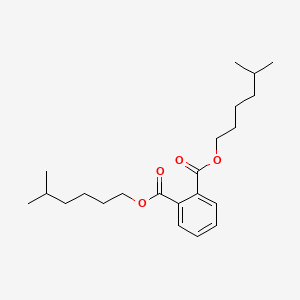
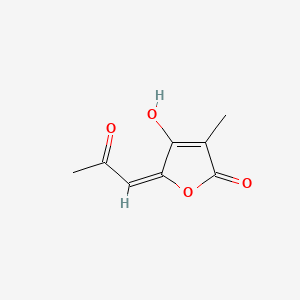
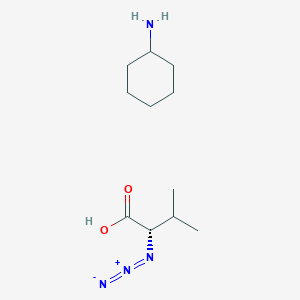
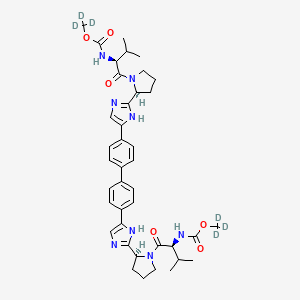
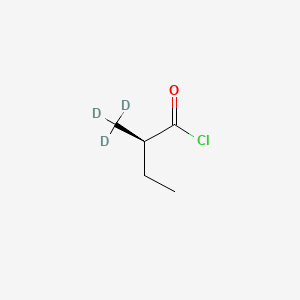
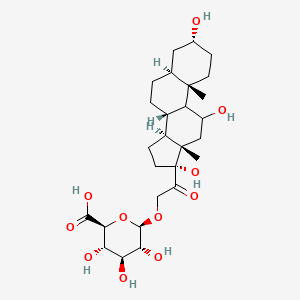
![Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B1146788.png)